2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
The compound 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a benzyl group at position 3, a thioether linkage at position 2, and an acetamide moiety connected to a 4-methylthiazol-2-yl group. Below, we compare this compound with structurally analogous molecules, focusing on synthesis, substituent effects, and physicochemical properties.
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S3/c1-12-10-27-18(20-12)22-15(24)11-28-19-21-14-7-8-26-16(14)17(25)23(19)9-13-5-3-2-4-6-13/h2-6,10H,7-9,11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDEVIFBKHMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors for the local production of estrogenic steroids, suggesting potential applications in the treatment of estrogen-dependent cancers.
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class.
Biochemical Pathways
Given its potential role as an inhibitor of estrogenic steroids, it may be involved in the regulation of hormone synthesis and metabolism.
Biological Activity
The compound 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , also referred to by its CAS number 877618-46-7 , is a thienopyrimidine derivative with potential pharmacological applications. This article explores its biological activities, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.6 g/mol . The structure includes a thieno[3,2-d]pyrimidine core and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S2 |
| Molecular Weight | 439.6 g/mol |
| CAS Number | 877618-46-7 |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidine have been shown to inhibit various bacterial strains effectively. In vitro assays indicated that the compound exhibits moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a comparative study of thienopyrimidine derivatives, the compound exhibited an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Cytotoxicity
The cytotoxic effects of the compound were evaluated against several cancer cell lines using the MTT assay. The results indicated that it possesses selective cytotoxicity towards human cancer cells while exhibiting lower toxicity towards normal cells.
Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values:
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These findings suggest that the compound could serve as a lead for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thieno[3,2-d]pyrimidine Core: Essential for interaction with biological targets.
- Thioether Linkage: Enhances lipophilicity and membrane permeability.
- Substituents on the Aromatic Rings: Modifications on the benzyl and thiazole rings can significantly influence activity profiles.
Research into SAR has shown that variations in substituents can lead to enhanced potency and selectivity against specific pathogens or cancer cells .
Scientific Research Applications
Overview
The compound 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features allow for various applications, particularly in the fields of pharmacology and material science.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low microgram range .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that similar thieno[3,2-d]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Preliminary assessments demonstrated efficacy in reducing inflammation in animal models .
Anticancer Potential
Due to its ability to interact with various biological targets, this compound may have anticancer properties. Studies on related thieno[3,2-d]pyrimidine derivatives have shown selective cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into their electronic characteristics is ongoing .
Drug Formulation Development
The compound's solubility and stability profiles are critical for pharmaceutical formulations. Efforts are being made to improve these characteristics through novel salt formation and crystallization techniques to enhance bioavailability and therapeutic efficacy .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether (-S-) bridge serves as a nucleophilic site. Under basic conditions, this group can participate in substitution reactions with alkyl halides or electrophilic agents.
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | Replacement of -S- with -S-alkyl groups, forming thioether derivatives |
| Arylation | CuI, L-proline, DMSO, 80°C, 24h | Formation of arylthioethers via Ullmann-type coupling |
Oxidation of Thioether and Thiazole Moieties
The sulfur-rich regions (thioether, thiazole) undergo oxidation, altering electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6h | Sulfoxide formation at thioether |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 2h | Sulfone generation or thiazole N-oxide |
Hydrolysis of Acetamide Functionality
The -N-(4-methylthiazol-2-yl)acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
| Condition | Reagent | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-((3-benzyl-4-oxo-...yl)thio)acetic acid |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 5h | Sodium salt of the carboxylic acid |
Electrophilic Aromatic Substitution on Benzyl Group
The benzyl substituent undergoes electrophilic reactions, such as nitration or halogenation, at the para position.
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3h | Para-nitrobenzyl derivative |
| Bromination | Br₂, FeBr₃, CHCl₃, RT, 12h | Para-bromobenzyl analog |
Reduction of the Thienopyrimidine Core
Catalytic hydrogenation selectively reduces the tetrahydrothieno[3,2-d]pyrimidine ring’s double bonds.
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 50°C, 6h | Saturated thienopyrimidine scaffold |
Complexation with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(II) acetate | MeOH, RT, 2h | Antimicrobial metal-organic frameworks |
| ZnCl₂ | EtOH, 60°C, 4h | Fluorescent sensors |
Key Mechanistic Insights
-
Thioether reactivity : The electron-rich sulfur facilitates nucleophilic/oxidative pathways, critical for modifying pharmacokinetic properties.
-
Acetamide stability : Hydrolysis products retain bioactivity, suggesting prodrug potential .
-
Benzyl group utility : Electrophilic substitutions enable structural diversification for SAR studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s structure combines a thieno[3,2-d]pyrimidine core with a benzyl group and a 4-methylthiazol-2-yl acetamide. Key comparisons include:
- G1-4 (): Shares the thieno[3,2-d]pyrimidine core but substitutes the benzyl group with a 3,5-dimethoxybenzyl and the acetamide with a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group.
- Compound 19 (): Features a dihydropyrimidinone core (instead of thienopyrimidine) with a 3,5-dimethoxyphenyl group and the same trifluoromethyl-substituted benzothiazole acetamide. The dihydropyrimidinone core may reduce planarity, altering pharmacokinetics .
- Compound 5.12 (): Utilizes a pyrimidin-2-yl core with a benzyl acetamide . The absence of a fused thiophene ring simplifies synthesis but may limit π-stacking interactions in biological systems .
- Quinazolinone Derivatives (): Replace the thienopyrimidine core with a quinazolinone scaffold. These derivatives exhibit high melting points (170–315°C), attributed to strong intermolecular hydrogen bonding from sulfamoyl and aryl groups .
Physicochemical Properties
- Melting Points: Quinazolinones: 170–315°C (high due to crystalline stability) . Compound 5.12: 196°C . G1-4 and Compound 19: Melting points unreported, but trifluoromethyl groups may lower melting points compared to polar substituents.
- Lipophilicity : The target’s benzyl and methylthiazole groups likely confer moderate logP values, balancing solubility and membrane permeability.
Data Table: Comparative Analysis of Analogous Compounds
*Calculated based on structural analysis; N/R = Not reported.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Subsequent thioacetylation introduces the thioacetamide moiety. Key steps include:
- Reagent selection : Use of triethylamine as a base and dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions .
- Condition optimization : Temperature control (60–80°C) and reaction time (6–12 hours) to maximize yield (>70%) while minimizing side products .
- Purity validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate monitoring .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments and heterocyclic connectivity (e.g., benzyl and thiazole substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 495.12) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays to measure IC₅₀ values .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding its mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets), reconciling discrepancies between in vitro and cellular activity data .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to validate docking poses .
- QSAR modeling : Corrogate substituent effects (e.g., benzyl vs. p-tolyl groups) with bioactivity trends .
Q. What strategies improve the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Co-crystallization : Screen co-formers (e.g., succinic acid) via solvent evaporation to modify crystal packing .
- Lipid-based carriers : Nanoemulsion formulations using Tween-80 and Span-80 to improve intestinal absorption .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine absolute configuration and hydrogen-bonding networks .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Q. What experimental design principles apply to optimizing multi-step synthesis under resource constraints?
- Methodological Answer :
- Factorial design : Taguchi or Box-Behnken methods to identify critical parameters (e.g., solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Maximize yield while minimizing reagent waste .
- In-line analytics : ReactIR or PAT tools for real-time monitoring of intermediates .
Q. How do structural modifications (e.g., substituent variation) impact biological activity across analogs?
- Methodological Answer :
- Comparative SAR analysis : Synthesize analogs with substituents (e.g., 4-methylthiazole vs. 6-methylbenzothiazole) and test against shared targets .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
Notes
- Methodological focus : Emphasized experimental design, data reconciliation, and advanced computational tools.
- Depth : Balanced basic characterization with advanced topics like crystallography and QSAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
